Potassium 1,2-naphthoquinone-4-sulphonate
Description
Significance and Scope of Naphthoquinones in Scientific Disciplines
Naphthoquinones are a widespread class of organic compounds found in nature, produced as secondary metabolites by a variety of organisms including plants, fungi, bacteria, and algae. researchgate.netmdpi.comnih.govresearchgate.net Their fundamental structure, based on the naphthalene (B1677914) skeleton, allows for a vast diversity of derivatives. researchgate.net This structural variety gives rise to a wide spectrum of chemical properties and biological activities, making them a focal point in numerous scientific disciplines.
In the realm of biology and medicine, naphthoquinones are recognized for their significant pharmacological potential. nih.gov Research has demonstrated their efficacy as antibacterial, antifungal, antiviral, anti-inflammatory, and antipyretic agents. researchgate.netnih.gov A particularly prominent area of study is their anticancer and antitumor activity. numberanalytics.comresearchgate.net Compounds like β-lapachone have shown the ability to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS). numberanalytics.com The mechanism of action for many naphthoquinones is linked to their ability to participate in redox cycling and to bind with nucleophilic molecules like DNA and proteins, thereby interfering with cellular processes such as replication and enzyme activity. researchgate.netnih.gov
Beyond medicine, naphthoquinones play crucial roles in fundamental biochemical processes. They serve as vital links in electron transport chains, participating in oxidative processes essential for aerobic metabolism and photosynthesis. researchgate.netresearchgate.net Interspecies chemical warfare is another context where these compounds are significant, acting as defensive agents for the organisms that produce them. researchgate.net The diverse applications have spurred the synthesis of thousands of novel naphthoquinone derivatives, aimed at enhancing their biological activity and exploring new therapeutic uses. mdpi.comresearchgate.netnih.gov
Historical Context of Naphthoquinone-4-Sulphonate Research
The history of 1,2-naphthoquinone-4-sulphonate research dates back to the late 19th century. One of the earliest preparation methods was developed by Witt, who synthesized the ammonium (B1175870) salt of 1,2-naphthoquinone-4-sulfonic acid from 1-amino-β-naphthol-4-sulfonic acid via oxidation. nih.gov
A pivotal moment in the scientific application of this compound class came in the early 1920s. In his search for a stable reagent to form colored adducts with amino acids for colorimetric analysis, Otto Folin identified the sodium salt of 1,2-naphthoquinone-4-sulfonic acid (β-NQSNa) as a highly effective agent. nih.govresearchgate.net This compound, which became widely known as "Folin's reagent," reacts with primary and secondary amino groups to produce intensely colored products, enabling the quantitative determination of amino acids in biological samples like blood. nih.govresearchgate.net Folin's work established 1,2-naphthoquinone-4-sulphonate salts as cornerstone reagents in analytical biochemistry. nih.gov The reaction involves the nucleophilic substitution of the sulfonate group by the amino group, a process that is foundational to its use in derivatization. nih.govresearchgate.net
Overview of Key Research Areas for Potassium 1,2-Naphthoquinone-4-Sulphonate
The research applications of this compound are primarily centered on its reactivity as an electrophile and its utility as a chromogenic agent. The key areas of investigation include its role in analytical chemistry and as a versatile intermediate in organic synthesis.
Analytical Chemistry: A primary application of this compound, mirroring its sodium counterpart, is in the spectrophotometric and colorimetric determination of substances containing primary and secondary amine groups. nih.govfishersci.atacs.org This includes the quantitative analysis of amino acids and various pharmaceutical compounds. researchgate.netfishersci.atchemicalbook.com The reaction between the naphthoquinone and an amine results in a colored derivative whose concentration can be measured, providing a simple and effective analytical method. researchgate.netresearchgate.net
Organic Synthesis: The compound serves as a valuable starting material or intermediate for the synthesis of more complex naphthoquinone derivatives. researchgate.netnih.gov The sulfonate group at the C-4 position is an excellent leaving group, allowing for selective nucleophilic substitution reactions. nih.gov This property is exploited by chemists to introduce a wide variety of functional groups onto the naphthoquinone scaffold, creating new molecules with potentially novel biological activities. researchgate.netnih.gov For instance, it has been used as a precursor in the synthesis of carbohydrate-based naphthoquinones investigated as potential anticancer agents. fishersci.atchemicalbook.com It is also used to prepare naphthoquinone sulfonamides and sulfonate esters, which have been studied as potential inhibitors of purinergic receptors involved in inflammatory responses. nih.gov
Environmental and Biological Research: In addition to its analytical and synthetic uses, the compound has been employed in specialized biological research, such as in the characterization of the white-rot fungus Phanerochaete chrysosporium. fishersci.atchemicalbook.com Its redox properties also make it a subject of interest in studies related to enzyme kinetics and as a biological stain. cymitquimica.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₀H₅KO₅S | nih.gov |
| Molecular Weight | 276.31 g/mol | N/A |
| Appearance | Powder | chemicalbook.com |
| Solubility | Soluble in water | fishersci.atchemicalbook.com |
| Melting Point | 289 °C (decomposes) | sigmaaldrich.com |
| CAS Number | 61333-31-5 | N/A |
| Topological Polar Surface Area | 99.7 Ų | nih.gov |
Table 2: Key Research Applications of 1,2-Naphthoquinone-4-Sulphonate Salts
| Application Area | Description | Source(s) |
|---|---|---|
| Analytical Chemistry | Chromogenic reagent for the spectrophotometric and colorimetric determination of primary and secondary amines, amino acids, and pharmaceuticals. | nih.govresearchgate.netfishersci.atacs.org |
| Organic Synthesis | Versatile intermediate for synthesizing new naphthoquinone derivatives by substituting the sulfonate group. Used to create potential anticancer agents and enzyme inhibitors. | nih.govfishersci.atchemicalbook.comnih.gov |
| Biochemical Research | Used in the study of enzyme kinetics, as a biological stain, and for the characterization of microorganisms like fungi. | fishersci.atchemicalbook.comcymitquimica.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;3,4-dioxonaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLHPWURQTWXMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5KO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5908-27-0 | |
| Record name | beta-Naphthoquinone-4-sulfonic acid, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 1,2-naphthoquinone-4-sulphonate | |
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Synthetic Methodologies and Derivatization Strategies
Established Synthetic Routes for Potassium 1,2-Naphthoquinone-4-Sulphonate
The preparation of 1,2-naphthoquinone-4-sulfonic acid salts is typically achieved through the oxidation of specific naphthol derivatives. nih.gov The most common starting materials are β-naphthol and 1-amino-β-naphthol-4-sulfonic acid. nih.gov
A well-documented, multi-step synthetic route to obtain 1,2-naphthoquinone-4-sulfonate salts begins with β-naphthol. nih.gov This elaborate method, developed to produce a high-purity product often referred to as Folin's reagent, involves several key transformations. nih.gov
The process commences with the conversion of β-naphthol into α-nitroso-β-naphthol. nih.govorgsyn.org In a subsequent step, a sulfonic group is introduced, and the nitroso group is concurrently reduced to form the intermediate 1-amino-2-naphthol-4-sulfonic acid. nih.govorgsyn.org The final step involves the oxidation of this amino-sulfonic acid intermediate, typically with nitric acid, to yield the desired 1,2-naphthoquinone-4-sulfonate salt. nih.gov An optimized version of this procedure with controlled temperature can produce the potassium salt in high yield. nih.gov
Table 1: Key Steps in Synthesis from β-Naphthol
| Step | Starting Material | Reagents | Product | Reference |
| 1 | β-Naphthol | Nitrous acid | α-Nitroso-β-naphthol | nih.gov |
| 2 | α-Nitroso-β-naphthol | Sodium bisulfite | 1-Amino-2-naphthol-4-sulfonic acid | nih.govorgsyn.org |
| 3 | 1-Amino-2-naphthol-4-sulfonic acid | Nitric acid | 1,2-Naphthoquinone-4-sulfonate | nih.gov |
A more direct and widely used method for preparing 1,2-naphthoquinone-4-sulfonate salts involves the direct oxidation of 1-amino-2-naphthol-4-sulfonic acid. nih.govorgsyn.org This starting material is more readily available than its isomer, 2-amino-1-naphthol-4-sulfonic acid. orgsyn.org
The synthesis is achieved by reacting pure, anhydrous 1-amino-2-naphthol-4-sulfonic acid with nitric acid in an aqueous medium. nih.govorgsyn.org The reaction is initiated by adding a small portion of the sulfonic acid to a cooled nitric acid solution. orgsyn.org Once the oxidation begins, the remainder of the starting material is added in portions, leading to the evolution of nitrogen oxides and the formation of a stiff yellow-orange paste. orgsyn.org The resulting ammonium (B1175870) 1,2-naphthoquinone-4-sulfonate can then be converted to the potassium salt. This is accomplished by dissolving the ammonium salt in water, purifying the solution, and then adding a saturated solution of potassium chloride to precipitate the orange, needle-like crystals of this compound. orgsyn.org This method is known for its high yields, often reaching 90-98%. orgsyn.org
Functionalization with Amines and Other Nucleophiles
The salts of 1,2-naphthoquinone-4-sulfonic acid are excellent electrophiles, making them valuable reagents for synthesizing new naphthoquinone derivatives. nih.govresearchgate.net The sulfonate group at the C4 position is a good leaving group, susceptible to nucleophilic substitution by a variety of nucleophiles, most notably amines. nih.gov
The reaction between 1,2-naphthoquinone-4-sulfonate and amines is a cornerstone of its synthetic utility. nih.gov It readily reacts with both primary and secondary amines, as well as aliphatic and aromatic amines, to displace the sulfonic acid group at the C4 position. nih.govresearchgate.net These reactions typically proceed rapidly and in high yield, forming colored products, a property that has led to its widespread use as a chromogenic reagent for the spectrophotometric determination of pharmaceuticals containing amino groups. nih.govresearchgate.netturkjps.org
When reacting with secondary aliphatic amines, the substitution yields 4-alkylamino-1,2-naphthoquinones. nih.gov However, the reaction with primary amines is more complex. While it also forms 4-amino-1,2-naphthoquinones, these products exist in a tautomeric equilibrium with 2-hydroxy-1,4-naphthoquinone-4-imines, leading to a mixture of products. nih.govresearchgate.net
Table 2: Examples of Nucleophilic Substitution with Amines
| Nucleophile | Product Structure | Product Name | Reference |
| Aniline | 4-(Phenylamino)-1,2-naphthoquinone | 4-(Phenylamino)-1,2-naphthoquinone | |
| Benzylamine | 4-(Benzylamino)-1,2-naphthoquinone | 4-(Benzylamino)-1,2-naphthoquinone | |
| Secondary Aliphatic Amines | 4-Alkylamino-1,2-naphthoquinone | 4-Alkylamino-1,2-naphthoquinone | nih.gov |
| Primary Aliphatic Amines | Mixture of 4-amino-1,2-naphthoquinone (B1620441) and 2-hydroxy-1,4-naphthoquinone-4-imine | 4-Amino-1,2-naphthoquinone and tautomer | nih.gov |
Beyond simple substitution, the reactivity of the 1,2-naphthoquinone (B1664529) scaffold allows for the construction of more complex molecular architectures, including fused heterocyclic systems. nih.gov
The synthesis of fused heterocycles from 1,2-naphthoquinone-4-sulphonate is a powerful strategy for creating novel compounds. nih.gov This is often achieved by reacting the naphthoquinone sulfonate with a bifunctional nucleophile. The reaction typically proceeds in a stepwise manner. First, the nucleophilic group of the bifunctional reagent displaces the sulfonate group at the C4 position. Subsequently, the second functional group undergoes a cyclocondensation reaction with the 1,2-dicarbonyl moiety of the quinone ring. nih.gov
This methodology has been successfully employed to prepare a variety of fused systems, including naphtho[1,2-d]oxazoles and various imidazolyl, phenoxazinyl, and indolyl heterocycles. nih.govresearchgate.net For instance, the reaction with a bifunctional amine can lead to the formation of a fused imidazo[4,5-a] heterocycle. nih.gov These complex structures are of interest for their potential photophysical and biological properties. nih.gov
Formation of Heterocyclic Adducts
Reactions with Azide (B81097) Ions
This compound, often referred to as β-NQS in its salt form, readily reacts with nitrogen-based nucleophiles, including the azide ion. nih.govd-nb.info The sulfonic acid group at the C4 position is a good leaving group, facilitating nucleophilic substitution. Specifically, the reaction of the sodium salt of 1,2-naphthoquinone-4-sulfonic acid with sodium azide in an aqueous medium yields 4-azido-1,2-naphthoquinone. nih.govd-nb.info This reaction provides a pathway to introduce the azido (B1232118) functional group, which can serve as a precursor for other nitrogen-containing heterocycles. nih.gov For instance, the resulting 4-azido-1,2-naphthoquinone can be further transformed by reacting it with concentrated sulfuric acid at room temperature to produce an azepinedione derivative in high yield. nih.govd-nb.info
Table 1: Synthesis of Azido-Naphthoquinone Derivatives
| Reactant | Reagent(s) | Solvent | Product | Yield |
| 1,2-Naphthoquinone-4-sulfonic acid sodium salt | Sodium azide | Water | 4-Azido-1,2-naphthoquinone | 52% |
| 4-Azido-1,2-naphthoquinone | Concentrated H₂SO₄ | - | Azepinedione | 82% |
| Data sourced from Beilstein Journal of Organic Chemistry. nih.govd-nb.info |
Multi-Component Reactions and Complex Product Mixtures
The reaction of 1,2-naphthoquinone-4-sulfonic acid salts with primary amines is a notable example of a process that can lead to complex product mixtures. nih.gov While secondary aliphatic amines typically yield the expected 4-alkylamino-1,2-naphthoquinones as single, colored products, the reaction with primary amines is more intricate. nih.gov This complexity arises from a tautomeric equilibrium established in the product. nih.gov
The initial substitution product, a 4-arylamino-1,2-naphthoquinone, can exist in equilibrium with its tautomer, a 2-hydroxy-1,4-naphthoquinone-4-arylimine. nih.gov The position of this equilibrium is influenced by factors such as the pH of the medium. nih.gov In most pH regions, the 4-arylamino-1,2-naphthoquinone form is predominant; however, under conditions of extreme acidity, the equilibrium can shift towards the 2-hydroxy-1,4-naphthoquinone-4-arylimine form. nih.gov This behavior underscores the importance of controlling reaction conditions to manage product distribution when using primary amines as nucleophiles. nih.gov
Advanced Synthetic Transformations
Advanced synthetic strategies further expand the utility of this compound, enabling the formation of complex carbon-carbon bonds and hybrid molecular architectures.
Oxidative Coupling Reactions
While the core naphthoquinone structure is central to redox processes, specific synthetic oxidative coupling reactions starting from this compound are not extensively detailed in the surveyed literature. The compound itself is often the product of an oxidation step, for instance, the oxidation of 1-amino-2-naphthol-4-sulfonic acid. orgsyn.org Its primary synthetic utility lies in nucleophilic substitution at the C4 position. nih.gov
Vinylation Reactions
A significant advanced transformation is the direct formation of a carbon-carbon bond at the C4 position through vinylation. nih.gov This reaction has been achieved by reacting the sodium salt of 1,2-naphthoquinone-4-sulfonic acid (β-NQS) with specific electron-rich alkenes. For example, the reaction with 1,1-bis[p(dimethylamino)phenyl]ethylene in acetic acid, under the influence of nickel(II) catalysis, efficiently produces 4-vinyl-1,2-naphthoquinones. nih.gov This catalytic approach is crucial for promoting the nucleophilic desulfoarylation required for C-C bond formation. d-nb.info
Table 2: Nickel-Catalyzed Vinylation of β-NQS
| Reactant | Substrate | Catalyst | Solvent | Product Type |
| β-NQS | 1,1-bis[p(dimethylamino)phenyl]ethylene | Nickel(II) | Acetic Acid | 4-Vinyl-1,2-naphthoquinone |
| Data sourced from Beilstein Journal of Organic Chemistry. nih.gov |
Preparation of Hybrid Naphthoquinone Derivatives
This compound is a valuable starting material for creating hybrid molecules that combine the naphthoquinone scaffold with other chemical moieties. nih.govrsc.org These synthetic efforts aim to generate novel compounds with potentially enhanced or unique properties. nih.gov
Examples of such hybrid derivatives include:
Phenoxy-1,2-naphthoquinones: Inspired by the structure of β-lapachone, these compounds have been synthesized to explore their potential as enzyme modulators. nih.gov
Fused Heterocyclic Systems: The reactivity of β-NQS has been harnessed to produce complex fused systems, such as 1,2-naphthoquinones fused with benzo[a]carbazole or benzo[c]carbazole units, through reactions involving specific catalysts. d-nb.info
Polymer Composites: In a modern, eco-friendly approach, the sodium salt of 1,2-naphthoquinone-4-sulfonate has been used as a dopant in the enzymatic polymerization of poly(3,4-ethylenedioxythiophene) (PEDOT) on multi-walled carbon nanotubes (MWCNTs). rsc.org This process yields a hybrid PEDOT–NQS/MWCNT composite material with potential applications in high-performance supercapacitors. rsc.org
Solvent Effects and Reaction Condition Optimization in Synthesis
The success and selectivity of syntheses involving this compound are highly dependent on the careful optimization of reaction conditions, including solvent, pH, temperature, and time. nih.govresearchgate.netimpactfactor.org
Solvent Effects: The choice of solvent is critical. The compound's salt form is soluble in water but insoluble in non-polar organic solvents like benzene (B151609) and ether. sigmaaldrich.com Therefore, many reactions, such as the substitution with sodium azide, are performed in water. nih.gov For other transformations, hydrophilic solvents are employed. For example, unsymmetrical 2-amino-4-imino compounds have been synthesized from 4-arylamino-1,2-naphthoquinones using various hydrophilic solvents. nih.gov
pH Optimization: The pH of the reaction medium is a powerful tool for controlling reactivity and product formation. Reactions with amines are often conducted in a basic medium to facilitate the nucleophilic attack. researchgate.netimpactfactor.org For instance, the reaction with rivoglitazone (B70887) to form a colored product for spectrophotometric analysis is optimized at pH 10. impactfactor.org The pH also governs the tautomeric equilibrium in products derived from primary amines. nih.gov
Temperature and Time: Optimizing reaction time and temperature is essential for achieving high yields and preventing the degradation of products. In the analytical determination of rivoglitazone, the highest absorbance, indicating reaction completion, was achieved after 10 minutes at a temperature of 20-25°C. impactfactor.org Higher temperatures led to decreased absorbance, suggesting instability of the product or reagent. impactfactor.org
Table 3: Optimized Conditions for Amine Derivatization (Analytical Context)
| Analyte | Reagent | pH | Temperature | Time |
| Rivoglitazone | 0.01 M NQS | 10 | 20-25°C | 10 min |
| Amlodipine | NQS | 10.5 | 25°C | 5 min |
| Data sourced from Impactfactor impactfactor.org and Applied Spectroscopy Reviews. researchgate.net |
Mechanistic Investigations of Chemical Reactivity
Redox Chemistry and Electron Transfer Mechanisms
The biological and chemical activities of naphthoquinones are frequently linked to their capacity to undergo redox cycling. nih.govnih.gov This process involves the transfer of electrons, leading to the formation of reactive intermediates that can engage in further chemical transformations.
The 1,2-naphthoquinone (B1664529) core skeleton endows the molecule with distinct redox properties, allowing it to function as an electron acceptor. nih.govresearchgate.net The quinone structure can accept one or two electrons to form a semiquinone anion radical (Q·⁻) or a hydroquinone (B1673460) dianion (Q²⁻), respectively. mdpi.commdpi.com This reduction can be facilitated by biological reducing equivalents like NADH and NADPH or by chemical reducing agents. nih.gov The process is a reversible two-electron, two-proton redox reaction. frontiersin.org
The electrochemical potential of the quinone system is a key determinant of its ability to participate in electron transfer. acs.orgacs.org Studies on various naphthoquinones have established their reduction potentials, which are influenced by the substituents on the naphthoquinone ring. mdpi.comacs.org The sulfonate group, being electron-withdrawing, influences the electrophilicity of the quinone system. The interaction of 1,2-naphthoquinone with NADPH has been shown to confirm its electrophilic potential. nih.gov This ability to be reversibly oxidized and reduced allows it to act as an electrochemical mediator in various systems. frontiersin.org
A significant consequence of the redox cycling of naphthoquinones is the generation of reactive species. nih.gov The cycle begins with the reduction of the quinone to its semiquinone or hydroquinone form. nih.gov These reduced species can then be auto-oxidized by molecular oxygen, regenerating the parent quinone and producing reactive oxygen species (ROS). nih.govmdpi.com
This process leads to the formation of transient but highly reactive species including superoxide (B77818) anions (O₂·⁻), peroxides, and other free radicals. nih.gov The production of superoxide anions has been demonstrated in hepatic microsomal systems in the presence of NAD and NADPH. nih.gov In addition to ROS, the formation of reactive nitrogen species (RNS) can also occur during this redox cycle. nih.gov The generation of these species is a critical aspect of the bioactivity attributed to many naphthoquinone compounds. mdpi.com
Table 1: Reactive Species Generated by Naphthoquinone Redox Cycling
| Species Type | Examples |
| Reactive Oxygen Species (ROS) | Superoxide Anion (O₂·⁻), Peroxides, Free Radicals |
| Reactive Nitrogen Species (RNS) | Not explicitly detailed in sources |
Nucleophilic Aromatic Substitution Mechanisms
Potassium 1,2-naphthoquinone-4-sulphonate (NQS) is an excellent electrophile and readily undergoes nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmasterorganicchemistry.com This reactivity is exploited for the synthesis of a wide array of substituted naphthoquinones and for the analytical determination of various nucleophilic compounds, particularly those containing amino groups. nih.govnih.gov The reaction is characterized by the attack of a nucleophile on the electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com In the case of NQS, the sulfonate group at the C4 position serves as the leaving group.
The reaction between NQS and primary or secondary amines is a cornerstone of its application in organic synthesis and analytical chemistry. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the C4 carbon of the naphthoquinone ring. nih.gov This addition step forms a negatively charged intermediate, often referred to as a Meisenheimer complex in analogous SNAr reactions. masterorganicchemistry.com Subsequently, the sulfonate group is eliminated, leading to the formation of a 4-amino-1,2-naphthoquinone (B1620441) derivative. researchgate.net
The general reaction proceeds as follows: NQS + R₁R₂NH → 4-(R₁R₂-amino)-1,2-naphthoquinone + HSO₃⁻
This reaction is widely used as a derivatization method to produce highly chromogenic products that can be detected spectrophotometrically. researchgate.net The products of these reactions have been isolated and characterized using techniques such as NMR, IR, and mass spectrometry. researchgate.net The reaction is not limited to simple amines and has been successfully applied to amino acids, drugs with amine functionalities, and other nitrogenous nucleophiles like semicarbazides. nih.govresearchgate.net
Table 2: Examples of Nucleophilic Substitution Reactions with NQS
| Nucleophile | Product |
| Primary Amines (RNH₂) | 4-(Alkyl/Arylamino)-1,2-naphthoquinone |
| Secondary Amines (R₂NH) | 4-(Dialkyl/Diaryl-amino)-1,2-naphthoquinone |
| Amphetamine | 4-(1-phenylpropan-2-ylamino)-1,2-naphthoquinone derivative |
| Fluvoxamine | 4-(Fluvoxamino)-1,2-naphthoquinone derivative |
| Amlodipine | 4-(Amlodipino)-1,2-naphthoquinone derivative |
The reaction between NQS and amines is highly dependent on the pH of the reaction medium. researchgate.net The reaction is typically carried out in a basic medium, with optimal pH values often reported in the range of 10 to 10.5. researchgate.net An alkaline environment is crucial because it facilitates the deprotonation of the primary or secondary amine, increasing its nucleophilicity and thus its rate of reaction with the electrophilic naphthoquinone ring.
Systematic studies have been conducted to optimize the reaction conditions for various pharmaceutical amines. researchgate.net These investigations have determined the ideal pH, buffer systems (such as sodium carbonate-sodium hydroxide (B78521) or sodium bicarbonate), temperature, and reagent concentrations to achieve maximum product yield and stability for analytical purposes. researchgate.net For example, the reaction with methamphetamine was optimized at pH 10, while the determination of cefotaxime (B1668864) used a hydrogencarbonate-carbonate buffer at pH 10.5. researchgate.net This pH-dependent profile is a critical consideration for the synthetic and analytical applications of NQS.
Table 3: Optimized Conditions for NQS-Amine Reactions
| Amine | Optimal pH | Buffer | Temperature | Reaction Time |
| Methamphetamine | 10 | NaHCO₃ | 45°C | 5 min |
| Cefotaxime | 10.5 | Hydrogencarbonate-Carbonate | 25°C | 5 min |
| Amlodipine Besylate | Not Specified | Not Specified | 80°C | 15 min |
Tautomerism and Isomerization Phenomena
The products derived from the reaction of 1,2-naphthoquinones often exhibit complex tautomeric and isomerization behavior. researchgate.net The initial products of the nucleophilic substitution of NQS with amines are 4-amino-1,2-naphthoquinones. nih.gov However, these compounds can undergo rearrangement to form more stable isomers. researchgate.netnih.gov
A notable isomerization is the conversion of 4-arylamino-1,2-naphthoquinones into their 2-amino-1,4-naphthoquinone imine tautomers. nih.govresearchgate.net This transformation is effectively a 1,2- to 1,4-carbonyl transposition. nih.govbeilstein-journals.org The stability of the resulting tautomers can be influenced by factors such as the nature of the substituent on the amino group. researchgate.net For instance, the reaction of 1,2-naphthoquinone with primary amines like 4-methoxyaniline or n-butylamine yields 2-amino-1,4-naphthoquinone derivatives. nih.gov This inherent tendency of naphthoquinones and their derivatives to exist in different tautomeric forms is a key feature of their chemical reactivity. mdpi.comresearchgate.net
Kinetic Studies of Reaction Pathways
The kinetics of reactions involving this compound (also referred to as its sodium salt, β-NQS) have been investigated to elucidate reaction mechanisms and influencing factors. A notable area of study is its reaction with aliphatic amines.
Research has shown that the substitution of the 4-sulfonate group in sodium 1,2-naphthoquinone-4-sulfonate by various aliphatic amines results in the formation of colored 4-substituted 1,2-naphthoquinones. jst.go.jp The rates of these reactions have been successfully measured using polarography. The kinetic data reveals that the formation of the substituted naphthoquinone product and a colorless by-product, disodium (B8443419) 2-hydroxy-1-oxo-1,4-dihydro-4,4-naphthalenedisulfonate, are successive second-order reactions. jst.go.jp
The pH of the reaction medium plays a critical role in the reaction rate. The pH profile of the rate constant for the reaction with amines exhibits a rounded peak around pH 10. jst.go.jp This observation suggests that the rate-determining step is the nucleophilic substitution of the free amine base at the C4 position of the o-quinone form of the naphthoquinone sulfonate. jst.go.jp
Furthermore, the hydrolysis of the resulting 4-amino-1,2-naphthoquinone derivatives, such as 4-morpholino-1,2-naphthoquinone, has been characterized as a pseudo-first-order reaction that is catalyzed by both acid and base. jst.go.jp
Interactive Table: Kinetic Parameters of Reactions Involving 1,2-Naphthoquinone-4-sulphonate
| Reaction Type | Reactant(s) | Kinetic Order | Key Findings |
|---|---|---|---|
| Nucleophilic Substitution | Aliphatic Amines | Second-order (successive) | Rate is pH-dependent with a maximum at pH 10, suggesting the free amine is the nucleophile. jst.go.jp |
| Hydrolysis | 4-morpholino-1,2-naphthoquinone | Pseudo-first-order | Reaction is subject to acid-base catalysis. jst.go.jp |
Interactions with Active Methylene (B1212753) Compounds
This compound (β-NQS) reacts with compounds containing an active methylene group, leading to the formation of new carbon-carbon bonds and novel derivatives. These reactions highlight the electrophilic nature of the C4 position of the naphthoquinone ring.
An important example is the reaction with compounds such as substituted acetonitriles. d-nb.info The reaction between β-NQS and these active methylene compounds can be facilitated to produce 2-hydroxynaphthoquinomethanes. d-nb.info The stereochemistry of the resulting products has been attributed to the E-isomer. d-nb.info
A historical reaction developed in 1948 demonstrated the formation of 4-cyanoethyl-1,2-naphthoquinone from β-NQS. d-nb.info It has also been noted that cyanomethyl derivatives of such ortho-quinones can readily undergo tautomerism to form para-quinomethanes. d-nb.info These reactions demonstrate the utility of β-NQS in synthesizing more complex molecular structures initiated by the reactivity of an active methylene group.
Interactive Table: Reactions of 1,2-Naphthoquinone-4-sulphonate with Active Methylene Compounds
| Active Methylene Compound | Reaction Product(s) | Noteworthy Observations |
|---|---|---|
| Substituted Acetonitriles | 2-Hydroxynaphthoquinomethanes | The reaction yields the E-isomer. d-nb.info |
| Acetonitrile (leading to cyanoethyl group) | 4-Cyanoethyl-1,2-naphthoquinone | Cyanomethyl derivatives can undergo tautomerism to para-quinomethanes. d-nb.info |
Advanced Spectroscopic and Structural Elucidation Techniques
Electronic Absorption Spectroscopy (UV-Vis) for Spectrophotometric Analysis
Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, is a key technique for both qualitative and quantitative analysis of potassium 1,2-naphthoquinone-4-sulphonate. The compound's color, typically ranging from orange to orange-brown in solid form, is a direct result of its ability to absorb light in the visible region of the electromagnetic spectrum. thermofisher.com This absorption is due to electronic transitions within the conjugated π-system of the naphthoquinone core.
The sodium salt of 1,2-naphthoquinone-4-sulfonic acid, often referred to as Folin's reagent, is widely used as a chromogenic agent for the spectrophotometric determination of compounds with primary and secondary amino groups. d-nb.infonih.govresearchgate.net The reaction forms a colored product, allowing for quantitative analysis. d-nb.infonih.gov The UV-Vis spectrum of the closely related sodium salt, 1,2-naphthoquinone-4-sulfonic acid sodium salt, shows a distinct absorption maximum at 250 nm in methanol. photochemcad.com When reacted with amines in a basic medium, the resulting chromogen exhibits an absorption maximum in the visible range, for instance at 474 nm when reacted with atomoxetine (B1665822) hydrochloride. turkjps.org This principle is also applied in the determination of other pharmaceuticals, where the absorption wavelength of the resulting derivative is measured. researchgate.netijprajournal.com
The utility of 1,2-naphthoquinone-4-sulfonate salts in spectrophotometry is based on their ability to form stable, colored adducts, making them valuable reagents in analytical chemistry. nih.govresearchgate.net The intensity of the color, and thus the absorbance, is proportional to the concentration of the analyte, forming the basis of quantitative colorimetric assays.
Table 1: UV-Vis Absorption Data for 1,2-Naphthoquinone-4-sulfonate Derivatives
| Compound/Derivative | Solvent | Maximum Absorption (λmax) |
|---|---|---|
| 1,2-Naphthoquinone-4-sulfonic acid, sodium salt | Methanol | 250 nm photochemcad.com |
| Product with Atomoxetine | Basic Medium (KOH) | 474 nm turkjps.org |
| Product with Tiopronin | Basic Medium | 445 nm researchgate.net |
Vibrational Spectroscopy (Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides crucial information about the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The analysis of reaction products involving 1,2-naphthoquinone-4-sulfonic acid salts often utilizes infrared spectroscopy to confirm the structural changes. d-nb.inforesearchgate.netresearchgate.net For this compound, the spectrum is characterized by strong absorptions corresponding to the carbonyl (C=O) groups of the quinone ring and the sulfonate (-SO₃⁻) group. The presence of the aromatic naphthalene (B1677914) ring system is indicated by C=C stretching vibrations and C-H bending vibrations. Commercial suppliers often confirm the identity of the compound by matching its infrared spectrum to an authentic reference. thermofisher.comfishersci.com
Table 2: Characteristic Infrared (IR) Absorption Bands for 1,2-Naphthoquinone (B1664529) Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1650-1700 |
| Aromatic C=C | Stretching | 1500-1600 |
| Sulfonate (S=O) | Asymmetric & Symmetric Stretching | 1150-1250 and 1030-1070 |
Note: Specific peak positions can vary based on the sample preparation method (e.g., Mull vs. ATR) and the specific salt form. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For the 1,2-naphthoquinone-4-sulfonate anion, the spectrum would show distinct signals for the protons on the naphthalene ring system. The chemical shifts and coupling patterns of these aromatic protons allow for their unambiguous assignment. chemicalbook.com Studies on related aminonaphthoquinone derivatives have demonstrated the power of 1D and 2D NMR techniques in assigning all proton and carbon signals and distinguishing between isomers. nih.gov
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the 1,2-naphthoquinone-4-sulfonate structure gives a distinct signal. The spectrum would clearly show signals for the two carbonyl carbons, the carbon atom attached to the sulfonate group, and the other aromatic carbons. chemicalbook.com The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum. The combination of ¹H and ¹³C NMR, often aided by 2D NMR experiments like HSQC and HMBC, allows for a complete and definitive assignment of the molecular structure. nih.gov
Table 3: Predicted NMR Chemical Shift Ranges for the 1,2-Naphthoquinone-4-sulfonate Anion
| Nucleus | Structural Unit | Predicted Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | Aromatic Protons (H on naphthalene ring) | 7.0 - 8.5 |
| ¹³C | Carbonyl Carbons (C=O) | 170 - 185 |
Note: Specific chemical shifts are dependent on the solvent used for analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, the molecular weight is 276.31 g/mol . nih.gov
In a typical mass spectrometry experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, one would expect to observe an ion corresponding to the intact molecule or, more commonly, ions corresponding to the naphthoquinone-sulfonate anion (C₁₀H₅O₅S⁻) and the potassium cation (K⁺).
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. Studies on related 2-acylamino-1,4-naphthoquinones have detailed the fragmentation pathways, which often involve characteristic losses of small molecules like CO, H₂O, or parts of substituent groups. nih.gov For the 1,2-naphthoquinone-4-sulfonate anion, fragmentation would likely involve the loss of SO₃ (sulfur trioxide) or the cleavage of the quinone ring system. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. d-nb.inforesearchgate.netresearchgate.net
Table 4: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₅KO₅S | fishersci.comnih.gov |
| Molecular Weight | 276.31 g/mol | nih.gov |
| Exact Mass | 275.94947591 Da | nih.gov |
Application of Hyphenated Spectroscopic Techniques
Hyphenated techniques, which couple a separation method (like chromatography) with a spectroscopic detection method (like mass spectrometry), are essential for the analysis of complex mixtures. nih.govchemijournal.com For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.
LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection provided by mass spectrometry. nih.gov This technique would be the method of choice for identifying and quantifying this compound in complex matrices such as pharmaceutical formulations, biological samples, or environmental samples. d-nb.info For instance, LC/ESI-MS (Liquid Chromatography/Electrospray Ionization Mass Spectrometry) has been successfully used to evaluate the reactivity of naphthoquinone isomers with proteins by characterizing the resulting adducts. nih.gov
Other hyphenated techniques like LC-NMR and LC-FTIR also exist, providing comprehensive structural information on separated components. nih.gov In the context of drug analysis, where 1,2-naphthoquinone-4-sulfonate is often used as a derivatizing agent, LC-MS or LC-UV-MS can be used to separate the resulting drug-adduct from other components and confirm its identity and quantity. turkjps.orgnih.gov These powerful combinations allow for the direct analysis of reaction products and impurities, providing a complete chemical profile of a sample. researchgate.net
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,2-Naphthoquinone-4-sulfonic acid sodium salt |
| Folin's reagent |
| Atomoxetine hydrochloride |
| Tiopronin |
| Dabigatran etexilate mesylate |
| 2-Acylamino-1,4-naphthoquinones |
Biological and Biomedical Research Applications
Anticancer and Cytotoxic Activity
Naphthoquinone derivatives have demonstrated considerable cytotoxic effects against a variety of cancer cell lines. nih.gov Research into compounds like Potassium 1,2-naphthoquinone-4-sulphonate is driven by the need for new anticancer agents with improved efficacy and selectivity, aiming to mitigate the side effects associated with conventional chemotherapy. mdpi.comnih.gov The core 1,4-naphthoquinone (B94277) structure is a key feature in many established anticancer drugs, highlighting the therapeutic potential of this chemical scaffold. researchgate.net
The anticancer activity of naphthoquinones is multifaceted. A primary mechanism involves the generation of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov This oxidative stress can lead to DNA damage, disrupt cellular signaling, and ultimately trigger cell death. nih.govnih.gov The electron-accepting nature of the naphthoquinone core facilitates a redox cycle, producing superoxide (B77818) radicals and other ROS that are toxic to rapidly proliferating cancer cells. nih.govresearchgate.net
Studies on various 1,4-naphthoquinone derivatives have shown that they can inhibit the proliferation of cancer cells by modulating critical signaling pathways. For instance, certain derivatives have been found to suppress the activity of pathways like MAPK/Akt/STAT3, which are crucial for cancer cell survival and growth. nih.govnih.gov Specifically, they can upregulate the phosphorylation of pro-apoptotic proteins like p38 and JNK, while downregulating survival signals from ERK, Akt, and STAT3. nih.govnih.gov Furthermore, some naphthoquinones have been identified as inhibitors of enzymes crucial for cell division, such as cell division cycle 25 (Cdc25) phosphatases and DNA topoisomerases. nih.govnih.gov
| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 4-Amino-1,2-naphthoquinones | HL-60 (Leukemia), MDA-MB-435 (Melanoma) | Exhibited considerable cytotoxic activities. | nih.gov |
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS (Gastric Cancer) | Significantly inhibited cell viability. | nih.gov |
| 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | AGS (Gastric Cancer) | Significantly inhibited cell viability. | nih.gov |
| 2-butylsulfinyl-1,4-naphthoquinone (BSNQ) | Hepatocellular Carcinoma Cells | Decreased cell viability. | nih.gov |
| 2-octylsulfinyl-1,4-naphthoquinone (OSNQ) | Hepatocellular Carcinoma Cells | Decreased cell viability. | nih.gov |
| (2-chloroethylthio)-1,4-naphthoquinone derivatives | Prostate Cancer Cells | Highly active at nanomolar concentrations. | mdpi.com |
A key desired outcome of cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Naphthoquinones are potent inducers of apoptosis. bohrium.com The generation of ROS by these compounds is a major trigger for the apoptotic cascade. nih.govnih.gov
Research has shown that naphthoquinone derivatives can initiate the intrinsic, or mitochondrial-dependent, pathway of apoptosis. nih.gov This involves the regulation of the Bcl-2 family of proteins, leading to the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of key cellular proteins like PARP (Poly (ADP-ribose) polymerase). nih.gov The activation of the JNK and p38 MAPK signaling pathways, often downstream of ROS production, plays a crucial role in mediating this apoptotic response. mdpi.comresearchgate.netmdpi.com Studies have confirmed that pretreatment with ROS scavengers can block the apoptosis induced by these naphthoquinone derivatives, cementing the central role of oxidative stress in their mechanism of action. nih.govnih.gov
| Naphthoquinone Derivative | Cell Line | Apoptotic Mechanism/Marker | Reference |
|---|---|---|---|
| BQ and OQ | AGS (Gastric) | Activation of Bcl-2, Bad, cleaved-caspase-3, cleaved-PARP. | nih.gov |
| BSNQ and OSNQ | Hep3B (Hepatoma) | Accumulation of ROS, activation of p38 and JNK. | nih.gov |
| 2-methoxy-1,4-naphthoquinone (MNQ) | A549 (Lung) | Mediated by JNK and p38 MAPK signaling pathways stimulated by oxidative DNA damage. | researchgate.net |
| (2-chloroethylthio)-1,4-naphthoquinones | Prostate Cancer | Induction of cytotoxic ROS, DNA damage, mitochondrial targeting. | mdpi.com |
| 2-acyl-1,4-naphthohydroquinones | CEM (Leukemia) | Activation of caspase-3, mitochondrial depolarization. | bohrium.com |
Anti-inflammatory Properties
Beyond their anticancer potential, naphthoquinone derivatives, including those synthesized from 1,2-naphthoquinone-4-sulfonic acid salts, exhibit significant anti-inflammatory properties. nih.gov Inflammation is a critical factor in the progression of many diseases, and compounds that can modulate this process are of great therapeutic interest. nih.gov
Derivatives of 1,2-naphthoquinone (B1664529) have been shown to effectively inhibit the production of key inflammatory mediators. nih.gov In studies involving alveolar macrophages, certain 4-phenoxy-1,2-naphthoquinones significantly reduced the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-9 (MMP-9) in a concentration-dependent manner. nih.gov NO and prostaglandin (B15479496) E2 (PGE2) are crucial signaling molecules in the inflammatory response, and their inhibition is a key target for anti-inflammatory drugs. nih.gov Research has demonstrated that 4-arylamino-1,2-naphthoquinones and 4-phenoxy-1,2-naphthoquinones can inhibit the expression of both NO and PGE2 in macrophages. nih.gov
| Derivative Type | Target Mediator | Cell Type | Observed Effect | Reference |
|---|---|---|---|---|
| 4-phenoxy-1,2-naphthoquinones | Nitric Oxide (NO), TNF-α, MMP-9 | Alveolar Macrophages | Significant, concentration-dependent attenuation of release. | nih.gov |
| 4-arylamino-1,2-naphthoquinones | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Alveolar Macrophages | Inhibition of expression. | nih.gov |
| 4-phenoxy-1,2-naphthoquinones | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Alveolar Macrophages | Inhibition of expression. | nih.gov |
Macrophages are key cells in the immune system that can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/tissue-repairing (M2). nih.govnih.gov Modulating the behavior of these cells is a promising strategy for treating inflammatory diseases and promoting tissue regeneration. nih.govmdpi.com Naphthoquinone derivatives have shown the ability to influence macrophage responses. For example, certain 1,4-naphthoquinones have been studied for their ability to block P2X7 receptors on macrophage cells, which are involved in ATP-induced inflammation. researchgate.net By inhibiting these receptors, the compounds can reduce ATP-induced ROS production and increase cell viability under inflammatory conditions, demonstrating a clear modulatory effect on macrophage function. researchgate.net
Antimicrobial Efficacy
The naphthoquinone scaffold is a well-established source of compounds with potent antimicrobial activity against a range of pathogens, including bacteria. nih.govnih.gov The rise of multidrug-resistant bacteria has created an urgent need for new antibacterial agents, and naphthoquinones represent a promising class of molecules in this area. nih.govmdpi.com
The antimicrobial action of naphthoquinones is often linked to their ability to undergo redox cycling, leading to the production of ROS that are detrimental to microbial cells. nih.govnih.gov This can cause damage to essential biomolecules like DNA and proteins, ultimately leading to bacterial cell death. nih.govnih.gov For instance, the natural naphthoquinone juglone (B1673114) has been shown to cause DNA damage in bacteria by producing ROS and inhibiting the DNA repair protein RecA. nih.gov
Studies on synthetic 1,4-naphthoquinone derivatives have demonstrated notable activity against clinically important bacteria, particularly Gram-positive strains like Staphylococcus aureus. nih.govnih.gov Chitosan (B1678972) grafted with 1,2-naphthoquinone-4-sulfonic acid sodium salt has also shown efficacy in inhibiting the growth of S. aureus. nih.gov The broad antibacterial activity, coupled with mechanisms of action that differ from many current antibiotics, makes naphthoquinones an attractive scaffold for the development of new treatments for bacterial infections. nih.govmdpi.com
| Compound/Derivative | Bacterial Strain | Activity (MIC Range) | Reference |
|---|---|---|---|
| Synthetic 1,4-naphthoquinones (various) | Staphylococcus aureus | 30–70 μg/mL | nih.gov |
| Synthetic 1,4-naphthoquinones (various) | Pseudomonas aeruginosa | 70–150 μg/mL | nih.gov |
| Synthetic 1,4-naphthoquinones (various) | Salmonella bongori | 70–150 μg/mL | nih.gov |
| 1,2-NQ-CS (Chitosan grafted with 1,2-naphthoquinone-4-sulfonate) | Staphylococcus aureus | Inhibited growth. | nih.gov |
| Juglone (a natural 1,4-naphthoquinone) | Staphylococcus aureus | ≤ 0.125 µmol/L | nih.gov |
Antibacterial Spectrum and Mechanisms
The general antimicrobial activity of naphthoquinones is often attributed to their capacity to accept electrons in a redox cycle, leading to the formation of transient but highly reactive species like superoxide anions and peroxides. nih.gov These reactive species can cause widespread damage to cellular components, including lipids and enzymes essential for DNA replication. nih.gov
Antifungal Activity
Similar to its antibacterial properties, the specific antifungal spectrum of this compound is not extensively detailed in the available research. However, the antifungal potential of the naphthoquinone class is well-documented. nih.govnih.govscielo.br Synthetic naphthoquinones have been evaluated against a range of opportunistic and dermatophytic fungi, including various Candida species and Cryptococcus neoformans. nih.govresearchgate.net
Studies on different naphthoquinone derivatives have reported minimum inhibitory concentrations (MICs) against various fungal pathogens. For example, certain halogenated 1,4-naphthoquinone derivatives have shown potent activity against Candida krusei, while others have been effective against Candida albicans and Cryptococcus spp. nih.govresearchgate.net The antifungal activity of these compounds is often compared to established antifungal agents, with some derivatives exhibiting comparable or even superior potency. scielo.br
Antifungal Activity of Selected Naphthoquinone Derivatives (for illustrative purposes)
| Naphthoquinone Derivative | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 µg/mL | researchgate.net |
| IVS320 (a synthetic naphthoquinone) | Cryptococcus spp. | 3–5 µg/mL | nih.gov |
| 2-bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 16 µg/mL | researchgate.net |
| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus spp. | 3.12 to 12.5 µg/mL | mdpi.com |
Disruption of Microbial Cell Membranes and Metabolic Interference
A key mechanism of action for some antifungal naphthoquinones involves the disruption of the microbial cell membrane. nih.gov Research on certain synthetic naphthoquinones has demonstrated that they can cause issues with cell membrane permeability, leading to the efflux of potassium ions (K+) and other substances that absorb at a wavelength of 260 nm, which is indicative of nucleic acid leakage. nih.gov This disruption of the cell membrane integrity is a critical factor in their fungicidal activity.
Furthermore, this compound has been identified as an inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGDH) with an IC50 of 53 μM. medchemexpress.com This enzyme plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway, a fundamental metabolic pathway that provides precursors for nucleotide synthesis and reducing power in the form of NADPH. Inhibition of 6PGDH can, therefore, significantly interfere with microbial metabolism, representing another facet of its antimicrobial action. This compound has been suggested for use in the study of human African trypanosomiasis, a parasitic disease. medchemexpress.com
Bio-Interaction Studies
The biological effects of this compound and its derivatives are rooted in their interactions with various biomolecules.
Interaction with Enzymes and Proteins through Redox Modulation
The reactivity of the naphthoquinone core allows it to interact with and modulate the function of various enzymes and proteins, often through redox cycling. nih.govnih.gov This involves the transfer of electrons, leading to the generation of reactive oxygen species that can alter protein structure and function. nih.gov For instance, derivatives of 1,2-naphthoquinone have been synthesized and evaluated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin (B600854) signaling. nih.gov
The ability of naphthoquinones to act as redox cyclers is a central theme in their biological activity. This process can lead to oxidative stress, which in turn can trigger various cellular signaling pathways. nih.gov
Binding and Interaction with Nucleic Acids (DNA)
The interaction of naphthoquinones with DNA is another significant aspect of their biological activity. Some naphthoquinones are known to be potent inhibitors of topoisomerases I and II, enzymes that are critical for managing the topological state of DNA during replication and transcription. nih.gov For example, 1,2-naphthoquinone (the parent compound without the sulfonate group) has been shown to act as a poison for human type II topoisomerases, increasing the levels of double-stranded DNA breaks. nih.gov This action suggests that some of the genotoxic and cytotoxic effects of certain naphthoquinones may be due to their ability to induce DNA damage through the modulation of topoisomerase activity. nih.gov
Studies using Raman spectroscopy have also provided insights into the interactions between 1,4-naphthoquinone and DNA, indicating that these molecules can bind to DNA and cause conformational changes. nih.gov
Neuroprotective Potential and Related Mechanistic Insights
While much of the research on the neuroprotective effects of naphthoquinones has focused on 1,4-naphthoquinone derivatives, there is emerging evidence suggesting the potential of the broader class of naphthoquinones in this area. nih.govnih.gov The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to combat oxidative stress, a key factor in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govnih.gov
Aminonaphthoquinone derivatives have been shown to mitigate cellular damage induced by amyloid-beta peptides in in vitro models of Alzheimer's disease. nih.gov These compounds were found to preserve cell viability, reduce the production of intracellular reactive oxygen species, and protect mitochondrial membrane potential. nih.gov Molecular docking studies have suggested that these derivatives may exert their effects by binding to and modulating the activity of proteins such as sirtuin 1 (SIRT1), which is involved in cellular stress responses and aging. nih.gov The general neuroprotective mechanisms of naphthoquinones often involve the maintenance of the redox potential of neuronal cells and the scavenging of free radicals. nih.gov
Applications in Biosensors and Chemosensors Development
This compound, and its sodium salt (also known as Folin's reagent), serves as a versatile chemical reagent in the development of biosensors and chemosensors, primarily for the detection of primary and secondary amines. nih.govresearchgate.net Its utility stems from a specific chemical reaction where the sulfonate group at the C4 position of the naphthoquinone ring undergoes nucleophilic substitution by an amino group. nih.gov This reaction typically occurs under alkaline conditions and results in the formation of a distinctly colored product, which can be quantified using spectrophotometry. nih.govresearchgate.net
The principle behind its application in colorimetric sensors is the direct relationship between the concentration of the amine-containing analyte and the intensity of the colored derivative formed. turkjps.org This property has been exploited for the determination of a wide range of pharmaceutical compounds containing primary or secondary amine moieties. researchgate.netturkjps.org The reaction is known for its simplicity, cost-effectiveness, and sensitivity, making it a valuable tool in pharmaceutical quality control. turkjps.org
Beyond colorimetric assays, this compound has been integrated into electrochemical sensing platforms. A notable example is the development of a novel electrochemical sensor for cholylglycine. nih.govresearchgate.net In this sensor, a composite of β-cyclodextrin and graphene oxide is used to form an inclusion complex with 1,2-naphthoquinone-4-sulphonate. nih.gov The detection mechanism is based on the specific binding of the amino group of cholylglycine to the naphthoquinone via a nucleophilic substitution reaction. This binding event leads to a measurable decrease in the electrochemical signal of the naphthoquinone, allowing for the indirect quantification of cholylglycine. nih.govresearchgate.net
The table below summarizes representative applications of this compound in the development of sensors.
| Sensor Type | Analyte | Principle of Detection | Reference |
| Colorimetric Sensor | Pharmaceutical Amines (e.g., Atomoxetine (B1665822) hydrochloride) | Nucleophilic substitution reaction in a basic medium leading to a colored chromogen measured at a specific wavelength (e.g., 474 nm). | turkjps.org |
| Electrochemical Sensor | Cholylglycine | Specific binding of cholylglycine to 1,2-naphthoquinone-4-sulphonate immobilized on a modified electrode, causing a decrease in the electrochemical signal. | nih.govresearchgate.net |
| Spectrophotometric Assay | Primary and Secondary Amines | Derivatization reaction forming a colored product quantifiable by spectrophotometry. | nih.govresearchgate.net |
Role in Enzyme-Catalyzed Reaction Studies
This compound and its derivatives play a significant role in the study of enzyme-catalyzed reactions, primarily by acting as redox mediators. chemrxiv.orgasm.org A redox mediator is a small, redox-active molecule that can shuttle electrons between the active site of an enzyme and an electrode or another substrate. This is particularly crucial for oxidoreductase enzymes where the redox center is often deeply embedded within the protein structure, hindering direct electron transfer to an electrode surface. nih.gov
A prominent example of its application is in the study of glucose oxidase (GOx), an enzyme widely used in glucose biosensors. chemrxiv.orgacs.org In this context, 1,2-naphthoquinone-4-sulphonate facilitates the transfer of electrons from the reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor in the active site of GOx to an electrode. chemrxiv.orgacs.org The catalytic cycle involves the oxidation of glucose by GOx, which reduces FAD to FADH₂. The naphthoquinone derivative then re-oxidizes FADH₂ back to FAD, becoming reduced in the process. The reduced naphthoquinone can then be electrochemically re-oxidized at an electrode, generating a current that is proportional to the glucose concentration. chemrxiv.org
Kinetic studies and molecular docking experiments have been employed to understand the structure-function relationship of quinone-based redox mediators, including 1,2-naphthoquinone-4-sulphonate, with enzymes like GOx. chemrxiv.orgacs.org These studies have revealed that factors such as the redox potential and the molecular size of the mediator are critical in determining the rate of the bimolecular reaction with the enzyme's cofactor. chemrxiv.org Molecular docking simulations have suggested that despite its size, 1,2-naphthoquinone-4-sulphonate can orient itself within the active site of GOx to facilitate the oxidative half-reactions required for proton transfer. chemrxiv.orgacs.org
Furthermore, in the context of microbial degradation of aromatic compounds, 1,2-naphthoquinone-4-sulphonate has been identified as a precursor to other redox mediators. For instance, during the aerobic degradation of naphthalene-2-sulfonate (B94788) by certain bacteria, 1,2-naphthoquinone-4-sulphonate can be formed and subsequently react with amines to generate amino-substituted naphthoquinones, which then act as potent redox mediators in other reactions, such as the anaerobic reduction of azo dyes. asm.org
The table below provides an overview of the role of 1,2-naphthoquinone-4-sulphonate in enzyme-catalyzed reaction studies.
| Enzyme | Role of 1,2-Naphthoquinone-4-sulphonate | Research Findings | Reference |
| Glucose Oxidase (GOx) | Redox Mediator | Facilitates electron transfer from the FADH₂ cofactor to an electrode; its reaction kinetics and interaction with the enzyme's active site have been studied through molecular docking and quantitative structure-activity relationship (QSAR) models. | chemrxiv.orgacs.org |
| Naphthalene (B1677914) Dioxygenase System | Precursor to Redox Mediators | In the degradation of naphthalene-2-sulfonate, it is a precursor to amino-substituted naphthoquinones that mediate the reduction of azo dyes. | asm.org |
Analytical Chemistry Methodologies and Applications
Spectrophotometric and Spectrofluorometric Determination Methods
Spectrophotometry is a cornerstone of analytical quantification due to its inherent simplicity, cost-effectiveness, and the wide availability of instrumentation in quality control and clinical laboratories. researchgate.net Potassium 1,2-naphthoquinone-4-sulphonate (NQS) serves as a key reagent in these methods by reacting with specific functional groups to produce highly colored products, enabling their detection and quantification. nih.govresearchgate.net
This compound is an excellent analytical derivatization reagent for the spectrophotometric determination of compounds containing primary and secondary amino groups. nih.govnih.gov The fundamental reaction involves the nucleophilic substitution of the sulfonate group at the C4 position of the naphthoquinone ring by the amine. nih.govd-nb.info This reaction, typically carried out in an alkaline medium, results in the formation of a stable and intensely colored N-substituted aminonaphthoquinone derivative. researchgate.netnih.gov
The reaction products exhibit strong absorption in the visible region of the electromagnetic spectrum, which forms the basis for their quantitative analysis. researchgate.net The reaction is popular due to its efficiency with both primary and secondary amines and its high reaction rate. rroij.com The resulting chromogenic products can be analyzed by various techniques, including UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) with UV-Vis detection. researchgate.netresearchgate.net The reaction products have been isolated and characterized using methods such as thin-layer chromatography, elemental analysis, infrared spectroscopy, and mass spectrometry. researchgate.netnih.gov
The reaction between NQS and amino acids has been successfully adapted for their determination in continuous-flow analysis (CFA) and liquid chromatography systems. researchgate.netnih.gov These automated methods allow for rapid and efficient quantification. In one approach, spectrophotometric detection is based on the reaction between amino acids and NQS in a basic sodium carbonate-sodium hydroxide (B78521) medium (pH 10). researchgate.net
A more advanced method involves the separation of amino acids using ion-pair liquid chromatography followed by post-column derivatization with 1,2-naphthoquinone-4-sulfonate. nih.gov In a typical setup, after the amino acids are separated on an analytical column, the eluent is mixed with the NQS reagent and a buffer solution in a reaction coil heated to facilitate the color-forming reaction (e.g., at 65°C). nih.gov The resulting colored derivative is then detected by a spectrophotometer. nih.gov This technique has been optimized and validated for the determination of amino acids in complex matrices such as animal feed and powdered milks. nih.gov
A significant application of this compound is in the quality control of pharmaceutical formulations containing drugs with primary or secondary amine moieties. researchgate.netnih.gov The reagent's ability to form stable, colored complexes with these drugs allows for the development of simple, rapid, and sensitive spectrophotometric methods for their quantification in bulk form and in dosage forms like tablets. researchgate.netturkjps.org
Numerous pharmaceutical compounds have been assayed using this method, including:
Antihypertensives: Amlodipine, Valsartan, Hydrochlorothiazide, Chlorthalidone, Lisinopril, Doxazosin, Atenolol. researchgate.netresearchgate.netresearchgate.net
Antimicrobials: Cefotaxime (B1668864), Tinidazole, Metronidazole. researchgate.net
Stimulants: Amphetamine, Methamphetamine. researchgate.net
ADHD Medication: Atomoxetine (B1665822) hydrochloride. turkjps.org
Antihistamines: Desloratadine. rroij.com
Antidiabetics: Rivoglitazone (B70887). impactfactor.org
Other Compounds: Aminomethylbenzoic acid, Aspartame, Olanzapine. researchgate.net
These methods are often validated according to International Council for Harmonization (ICH) guidelines and prove to be reliable alternatives to more complex and expensive chromatographic techniques. researchgate.netturkjps.org
Method Development and Validation Parameters
The development and validation of analytical methods using this compound are critical to ensure their reliability, accuracy, and precision. Validation is performed according to ICH guidelines, assessing parameters such as linearity, detection limits, quantification limits, accuracy, precision, and robustness. researchgate.netturkjps.org
Method validation confirms that the analytical procedure has a linear response to the analyte concentration over a specific range. The limits of detection (LOD) and quantification (LOQ) establish the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netturkjps.org
The table below summarizes linearity and sensitivity parameters from various studies using NQS for the determination of different analytes.
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies in spiked samples. turkjps.org Methods using NQS consistently show high accuracy, with recovery values typically falling within the 98-102% range. researchgate.netturkjps.orgresearchgate.net
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For NQS-based methods, the %RSD is consistently low, often well below the commonly accepted limit of 2%. researchgate.netturkjps.org
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. turkjps.org For instance, minor changes in the concentration of NQS or the pH of the buffer solution have been shown to not significantly affect the outcome of the analysis for atomoxetine hydrochloride. turkjps.org
The table below presents accuracy and precision data for several analytes determined using NQS.
Advanced Analytical Techniques
This compound, often referred to generally as 1,2-naphthoquinone-4-sulfonate (NQS) or β-NQS, serves as a pivotal chromogenic and derivatizing reagent in modern analytical chemistry. doaj.orgresearchgate.netresearchgate.net Its utility stems from the ability to react with primary and secondary amino groups to form distinctly colored products, enabling sensitive quantification through spectrophotometry. doaj.orgnih.gov This reactivity is harnessed in various advanced analytical methodologies, including high-throughput screening and sophisticated chromatographic separations.
High-Throughput Microwell Assays
The inherent simplicity and cost-effectiveness of colorimetric analysis make it a competitive alternative to chromatographic techniques, particularly for quality control laboratories. turkjps.org Adapting NQS-based reactions to a high-throughput format, such as the 96-well microplate, allows for the rapid and simultaneous analysis of numerous samples, significantly enhancing efficiency. turkjps.orgnih.gov These microwell spectrophotometric assays (MW-SPA) are valued for being straightforward, economical, and suitable for the routine analysis of pharmaceuticals. nih.gov
A notable application is the quantification of atomoxetine hydrochloride. turkjps.org The method is founded on the visible reaction between the drug and NQS in a basic medium provided by potassium hydroxide. turkjps.org This reaction yields an orange-colored chromogen with a maximum absorbance (λmax) at 474 nm, which can be measured using an absorbance plate reader. turkjps.org The development of this color occurs at room temperature within 20 minutes, offering an advantage over methods that require heating or extended reaction times. turkjps.org The validation of such methods is typically performed according to the International Council for Harmonisation (ICH) guidelines. turkjps.org
| Parameter | Condition / Value |
|---|---|
| Analyte | Atomoxetine Hydrochloride |
| Reagent | 1,2-Naphthoquinone-4-sulfonate (NQS) |
| Medium | 1% w/v Potassium Hydroxide |
| Solvent | Distilled Water |
| Reaction Time | 20 minutes |
| Reaction Temperature | Room Temperature |
| Detection Wavelength (λmax) | 474 nm |
| Platform | 96-well assay plate |
Integration with Chromatographic Techniques
The analysis of pharmaceutical amines and amino acids often necessitates a derivatization step to improve detection limits in chromatography. researchgate.net NQS is an excellent derivatizing reagent for this purpose, as it introduces a chromophore into the analyte molecule, enhancing its detectability by UV-Visible spectrophotometric detectors following chromatographic separation. researchgate.netresearchgate.netnih.gov This pre-column derivatization is a common strategy in High-Performance Liquid Chromatography (HPLC).
The integration of NQS derivatization with HPLC has been successfully applied to the determination of amphetamine and methamphetamine in complex samples like urine. acs.orgresearchgate.net In one such method, the derivatization was optimized to occur in a carbonate-hydrogencarbonate buffer at pH 10, with a reaction time of 10 minutes at 25°C. researchgate.net The resulting derivative was then analyzed using normal-phase HPLC. researchgate.net The reaction products of NQS with amines have also been isolated and characterized using Thin-Layer Chromatography (TLC). researchgate.net
| Parameter | Details |
|---|---|
| Analytes | Amphetamine, Methamphetamine |
| Matrix | Urine, Pharmaceutical Formulations |
| Derivatizing Agent | 1,2-Naphthoquinone-4-sulfonate (NQS) |
| Reaction pH | 10 (Carbonate-hydrogencarbonate buffer) |
| Reaction Time | 10 minutes |
| Reaction Temperature | 25°C |
| NQS Concentration | 9.6 x 10⁻³ M |
| Chromatographic Technique | Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) |
| Sample Cleanup | Solid-Phase Extraction (C18 cartridges) |
Sample Preparation and Interference Management in Complex Matrices
Effective sample preparation is a critical step for successful analysis, especially when dealing with complex matrices such as wastewater, urine, or pharmaceutical tablets. nih.govresearchgate.net The goal is to ensure the sample is clean enough for analysis without losing the target analyte. nih.gov When using NQS for the determination of pharmaceuticals, various sample preparation techniques are employed to remove interfering substances and concentrate the analyte.
For liquid samples like urine, Solid-Phase Extraction (SPE) is a common and effective cleanup method. acs.orgresearchgate.net For instance, in the analysis of amphetamines, C18 SPE cartridges are used to clean the sample after derivatization with NQS. researchgate.net This liquid-solid extraction procedure is often compared with traditional liquid-liquid extraction methods. researchgate.net For solid samples, such as pharmaceutical tablets, preparation might involve grinding the tablets to a fine powder, dissolving the powder in a suitable solvent like methanol, and using sonication to ensure complete dissolution. researchgate.net
When analyzing pharmaceuticals in environmental samples like wastewater, which have a high content of organic matter, filtration is a crucial pretreatment step. nih.govnih.gov Samples may be passed through a series of filters (e.g., paper, glass microfiber, and nylon) to prevent the clogging of SPE cartridges during the extraction process, which allows for greater efficiency in the adsorption of the analyte. nih.govnih.gov While there is a concern that analytes could be eliminated by adsorbing to the particulate matter retained by the filters, studies have shown that for many pharmaceutical compounds, there are not significantly different results between filtered and non-filtered wastewater samples. nih.govnih.gov
| Matrix | Analyte Example | Preparation Technique | Purpose | Reference |
|---|---|---|---|---|
| Urine | Amphetamine / Methamphetamine | Solid-Phase Extraction (SPE) with C18 cartridges | Sample clean-up and concentration | researchgate.net |
| Pharmaceutical Tablets | Chlorthalidone | Grinding, dissolution in methanol, sonication | Extraction of analyte from solid matrix | researchgate.net |
| Wastewater / Surface Water | General Pharmaceutical Active Compounds | Sequential filtration (Paper, Glass Microfiber, Nylon) | Removal of suspended solids, prevention of SPE cartridge clogging | nih.govnih.gov |
Material Science and Industrial Applications
Role as Intermediates in Dye and Pigment Synthesis
Potassium 1,2-naphthoquinone-4-sulphonate and its corresponding sodium salt (β-NQS) are recognized as important intermediates in the synthesis of dyes and pigments. researchgate.net The reactivity of the compound allows it to form colored products through reactions with various molecules. Primary aliphatic amines, for instance, react with 1,2-naphthoquinone-4-sulfonic acid to produce violet dyes through a complex redox reaction. nii.ac.jprsc.orgbeilstein-journals.org
The compound's role is also highlighted in the context of producing other dye intermediates. For example, 1-diazo-2-naphthol-4-sulfonic acid is a significant intermediate used for synthesizing a wide array of textile and leather azo dyes. beilstein-journals.org During early attempts to produce this diazo compound from its precursor, 1-amino-2-naphthol-4-sulfonic acid, the reaction would sometimes yield 1,2-naphthoquinone-4-sulfonic acid as an undesired oxidation product instead. beilstein-journals.org This illustrates the close chemical relationship and the role of the naphthoquinone sulfonate within the broader synthetic pathways of dye manufacturing.
Functional Materials Development
The compound serves as a building block for advanced functional materials, leveraging its chemical reactivity to impart specific properties to polymers and create new fluorescent substances.
Naphthoquinone-Grafted Biopolymers (e.g., Chitosans)
Researchers have successfully grafted 1,2-naphthoquinone (B1664529) onto chitosan (B1678972), a natural biopolymer, to create new functional materials. In these syntheses, the sodium salt of 1,2-naphthoquinone-4-sulfonic acid (1,2-NQ) is typically used to react with chitosan (CS), yielding 1,2-NQ-CS. nii.ac.jpchemicalbook.com This chemical modification is confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), elemental analysis, scanning electron microscopy (SEM), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman spectroscopy, and solid-state nuclear magnetic resonance (ssNMR). chemicalbook.com
Different synthesis methodologies have been explored to optimize the grafting process, varying the solvent systems and the use of a base. The degree of substitution (SD), which indicates the extent of modification on the chitosan backbone, is a key parameter that is influenced by the reaction conditions. A study demonstrated that using a mixture of ethanol (B145695) and water with triethylamine (B128534) as a base resulted in the highest substitution degree of 0.54 for 1,2-NQ-CS. nii.ac.jpchemicalbook.com
| Method | Description | Resulting Substitution Degree (SD) for 1,2-NQ-CS | Reference |
|---|---|---|---|
| EtOH:H₂O | Reaction in an ethanol and water solvent mixture. | Data not specified in source. | nii.ac.jprsc.org |
| EtOH:H₂O + Et₃N | Reaction in an ethanol/water mixture with triethylamine as a base. | 0.54 | nii.ac.jpchemicalbook.com |
| DMF | Reaction using dimethylformamide as the solvent to improve chitosan solubility. | Data not specified in source. | nii.ac.jprsc.org |
Solid-State Fluorescence Materials
This compound is a valuable reagent in the creation of fluorescent materials. It is specifically identified as a useful compound for the synthesis, characterization, and photophysical study of fluorescent phenazines. chemicalbook.com Furthermore, its sodium salt is used as a starting material to produce new fluorophores. For instance, it can be reacted with phenylamine derivatives to synthesize 4-aminated-1,2-naphthoquinones. nii.ac.jp These intermediates are then reacted with substituted benzaldehydes to yield final products that exhibit fluorescence. nii.ac.jp A review of naphthoquinone chemistry also notes the existence of derivatives that exhibit solid-state fluorescence. researchgate.netbeilstein-journals.org
Catalytic Applications
The sodium salt of 1,2-naphthoquinone-4-sulfonic acid demonstrates significant activity in catalytic processes, particularly for environmental applications. It is recognized for its high efficiency in the catalytic oxidation of sulfide (B99878) in industrial wastewater. uts.edu.au In these systems, the compound functions as a redox mediator, facilitating electron transfer to accelerate the rate of sulfide oxidation. chemicalbook.com Its catalytic performance in this context has been noted as superior to other compounds like hydroquinone (B1673460) or 1,4-naphthoquinone (B94277), an effect attributed to the electron-withdrawing nature of the sulfonic group. chemicalbook.com Additionally, 1,2-naphthoquinone-4-sulfonic acid can serve as a substrate in enzyme-catalyzed reactions, such as the oxidation of beta-D-glucose by glucose oxidase.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic properties of naphthoquinone derivatives. frontiersin.orgnih.gov These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, which is often correlated with enhanced biological activity. nih.gov
In a computational study of various naphthoquinone derivatives, DFT calculations were used to determine their Egap values to assess their potential as anticancer and antibacterial agents. nih.govresearchgate.net For instance, the Egap for a promising derivative, compound 11 (2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione), was found to be lower than that of the established antibiotic ofloxacin, suggesting higher potential reactivity. nih.gov
Table 1: Frontier Molecular Orbital Energy Gap (Egap) for Selected Naphthoquinone Derivatives
| Compound | Egap (eV) | Reference |
| Compound 11 (2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione) | 2.980 | nih.gov |
| Compound 13 | 2.975 | nih.gov |
| Ofloxacin | 4.369 | nih.gov |
| This table is generated based on data for naphthoquinone derivatives, not Potassium 1,2-naphthoquinone-4-sulphonate directly. |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interactions between a potential drug molecule and its biological target. The strength of this interaction is often quantified by a binding affinity score, typically in kcal/mol, where a more negative value indicates a stronger, more stable interaction. e-century.us
Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the complex under physiological conditions. nih.gov For example, MD simulations on a complex of a naphthoquinone derivative (ligand 11) with the MsrA/MsrB enzyme showed high stability across various temperatures, supporting its potential as an inhibitor. frontiersin.orgnih.govresearchgate.net
In one study, the binding affinities of several naphthoquinone derivatives against the peptide methionine sulfoxide (B87167) reductase msrA/msrB from methicillin-resistant Staphylococcus aureus were calculated. frontiersin.orgnih.gov The results highlighted specific derivatives with strong binding potential, comparable to or better than the reference drug. frontiersin.orgnih.gov
Table 2: Molecular Docking Binding Affinities of Naphthoquinone Derivatives Against MsrA/MsrB (PDB: 3E0M)
| Compound | Binding Affinity (kcal/mol) | Reference |
| Compound 9 | -7.6 | frontiersin.orgnih.gov |
| Compound 11 | -7.9 | frontiersin.orgnih.gov |
| Compound 13 | -7.5 | frontiersin.orgnih.gov |
| Ofloxacin (Reference Drug) | -7.8 | frontiersin.orgnih.gov |
| This table is generated based on data for naphthoquinone derivatives, not this compound directly. |
Structure-Activity Relationship (SAR) Prediction through Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are instrumental in predicting the SAR of new compounds. By systematically modifying the structure of a parent molecule, such as the naphthoquinone scaffold, and calculating the effect of these changes on biological activity, researchers can design more potent and selective compounds. nih.gov
This compound serves as an excellent starting material for exploring SAR because the sulfonate group can be readily substituted, allowing for the introduction of diverse functional groups at the C-4 position. d-nb.infonih.gov Computational studies on the resulting derivatives help to build SAR models. For example, research on various naphthoquinone derivatives has shown that introducing nitrogen and/or sulfur atoms into the structure can lead to significant antifungal, antibacterial, and anticancer activities. mdpi.com Similarly, studies on derivatives targeting the COX-2 enzyme have demonstrated that specific structural modifications lead to promising concentration-dependent anticancer activity. nih.gov These computational predictions guide synthetic chemists in prioritizing which derivatives to synthesize and test in the laboratory.
Prediction of Biological Interactions and Pharmacological Targets
In silico methods are frequently used in the early stages of drug discovery to predict the biological activity spectrum and potential pharmacological targets of compounds. Software like PASS (Prediction of Activity Spectra for Substances) can analyze a molecule's structure and predict its likely biological activities with a certain probability. jcsp.org.pk
For naphthoquinone derivatives, PASS predictions have been used to explore their pharmacotherapeutic potential and possible mechanisms of action. jcsp.org.pk Furthermore, network pharmacology approaches combined with molecular docking have been used to identify potential targets for naphthoquinone compounds in complex diseases like cancer. e-century.us One such study on head and neck squamous cell carcinoma identified 65 potential overlapping targets for naphthoquinone derivatives and the disease, with key targets including the MET and TYK2 protein kinases. e-century.us These predictive studies are invaluable for generating hypotheses about a compound's mechanism of action and for identifying new therapeutic indications for this class of molecules. mdpi.com
Future Research Perspectives and Emerging Trends
Design and Synthesis of Novel Derivatives with Enhanced Specificity and Potency
The core strategy in advancing naphthoquinone-based therapeutics lies in the rational design and synthesis of new derivatives to improve their efficacy and selectivity. The 1,2-naphthoquinone (B1664529) scaffold is considered a "privileged structure" in medicinal chemistry, allowing for diverse chemical modifications that can enhance its pharmacodynamic and pharmacokinetic profiles. nih.gov
Researchers are actively creating new molecules by modifying the 1,2-naphthoquinone core. A primary method involves the nucleophilic substitution of the sulfonate group at the C4 position of β-NQS, which readily reacts with various amines and other nucleophiles. d-nb.infonih.gov This approach has been used to synthesize libraries of 4-amino-1,2-naphthoquinones and related structures. nih.gov For instance, the reaction of β-NQS with primary arylamines cleanly yields substitution products at the C4 position, leading to compounds that exist in a tautomeric equilibrium between 4-arylamino-1,2-naphthoquinone and 2-hydroxy-1,4-naphthoquinone-4-arylimine forms. d-nb.info
Further strategies include the creation of hybrid molecules where the naphthoquinone moiety is conjugated with other bioactive fragments. This approach aims to develop drug candidates with dual or enhanced mechanisms of action. One study detailed the synthesis of naphthoquinone-quinolone hybrids, with some derivatives showing cytotoxic potency against breast cancer cell lines comparable to the standard drug doxorubicin, but with significantly lower toxicity to non-cancerous cells. nih.gov Other innovative designs involve fusing dihydropyridine (B1217469) rings to the naphthoquinone structure, resulting in compounds with potent inhibitory activity against breast cancer cells, in some cases surpassing the efficacy of tamoxifen. nih.gov
The following table summarizes the inhibitory concentrations of select synthesized naphthoquinone derivatives against cancer cell lines, demonstrating the successful enhancement of potency through chemical modification.
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound 4c | MCF-7 (Breast Cancer) | 4.54 | Tamoxifen | 9.25 | nih.gov |
| Compound 4d | MCF-7 (Breast Cancer) | 17.48 | Tamoxifen | 9.25 | nih.gov |
| Hybrid 11a | MCF-7 (Breast Cancer) | Similar to Doxorubicin | Doxorubicin | 0.274 | nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
While the anticancer properties of naphthoquinones are widely studied, emerging research is uncovering novel biological targets and expanding their therapeutic potential into new disease areas. nih.govnih.gov The mechanisms of action are diverse, often linked to the ability of the quinone ring to undergo redox cycling, generate reactive oxygen species (ROS), and interact with cellular macromolecules. d-nb.infonih.govnih.gov
Beyond general cytotoxicity, specific molecular targets are being identified. Naphthoquinone derivatives have been explored as inhibitors of enzymes crucial for cancer progression, such as:
Cyclooxygenase-2 (COX-2): An enzyme highly expressed in transformed cells. Naphthoquinone derivatives bearing phenylamino (B1219803) substituents have shown promising anticancer activity linked to mitochondrial damage and ROS formation, suggesting a potential role as COX-2 inhibitors. mdpi.com
Topoisomerase II: An enzyme involved in DNA replication and a target for established chemotherapeutics. Naphthoquinone-quinolone hybrids have been investigated for their ability to inhibit this enzyme. nih.gov
Polo-like kinase 1 (Plk1): A key regulator of the cell cycle. Modified 1,4-naphthoquinone (B94277) oxime derivatives have been designed as potential Plk1 inhibitors. bibliomed.org
The therapeutic applications are also broadening beyond oncology:
Neurodegenerative Diseases: Derivatives of 1,2-naphthoquinone have been evaluated as acetylcholinesterase (AChE) inhibitors, suggesting a potential therapeutic strategy for Alzheimer's disease. nih.gov
Inflammatory Diseases: Naphthoquinone sulfonamide derivatives have been identified as potent inhibitors of the P2X7 receptor, an important mediator of inflammatory responses. nih.gov
Infectious Diseases: Lawsone (2-hydroxy-1,4-naphthoquinone)-based compounds have been synthesized and shown to be effective against methicillin-resistant S. aureus (MRSA) through mechanisms including cell membrane damage and ROS generation. nih.gov Antiviral activities are also an area of active investigation. mdpi.com
Herbicides: Structure-activity relationship studies on various naphthoquinone analogs have revealed strong inhibitory effects on the root and shoot growth of weeds, highlighting their potential as templates for new herbicides. nih.gov
Development of Advanced Analytical Platforms and Sensing Technologies
Potassium 1,2-naphthoquinone-4-sulphonate, often referred to as Folin's reagent, has a long-standing application as an analytical reagent. d-nb.infonih.gov Its utility stems from its reaction with primary and secondary amino groups to form intensely colored products, which can be quantified spectrophotometrically. nih.govsigmaaldrich.com This property is being leveraged to develop modern, sophisticated analytical platforms and sensors.
Future trends in this area focus on creating highly sensitive and selective electrochemical sensors. Researchers have successfully constructed a sensor for cholylglycine by modifying a glassy carbon electrode with a β-cyclodextrin-graphene oxide composite, followed by the immobilization of β-NQS. researchgate.net The sensor operates by measuring the decrease in the electrochemical signal of NQS as it undergoes a nucleophilic substitution reaction with the amino group of cholylglycine. researchgate.net This principle has been applied to the determination of various drugs and biological amines in pharmaceutical formulations and biological fluids. nih.govimpactfactor.orgresearchgate.net
The development of novel sensor materials is a key focus. Combining naphthoquinones with unique structures like phthalocyanines or integrating them into nanomaterial-based platforms could lead to next-generation optical and electrochemical sensors with enhanced performance for detecting pesticides, food additives, and clinical biomarkers. rsc.orgresearchgate.netmdpi.com
| Analytical Application | Analyte Type | Detection Method | Key Principle | Source |
| Drug Quantification | Pharmaceutical Amines | Spectrophotometry | Formation of colored adduct with NQS | researchgate.net |
| Biomarker Sensing | Cholylglycine | Electrochemical Sensor | Nucleophilic substitution reaction with NQS on a modified electrode | researchgate.net |
| Drug Determination | Rivoglitazone (B70887) | Spectrophotometry | Interaction of NQS with the drug's amino group | impactfactor.org |
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental synthesis is accelerating the discovery of new naphthoquinone-based drug candidates. In silico techniques, particularly molecular docking, are now routinely used to predict how novel derivatives will interact with specific biological targets before they are synthesized. e-century.us
This integrated approach allows for the rational design of molecules with a higher probability of success. For example, molecular docking studies have been used to:
Predict the binding affinity of naphthoquinone sulfonamides to the P2X7 receptor, with results indicating that active compounds bind to a key allosteric site. nih.gov
Screen naphthoquinone fused dihydropyridine derivatives against proteins in the STAT signaling pathway, successfully identifying promising candidates for breast cancer treatment that were later validated in vitro. nih.gov
Evaluate the binding of arylated 1,4-naphthoquinone derivatives to parasitic protein receptors, showing stronger interactions than existing drugs. ijfmr.com
Assess the interaction of naphthoquinone derivatives with key protein targets in head and neck squamous cell carcinoma, with docking energies indicating strong binding activity. e-century.us
Beyond predicting efficacy, computational tools are also used to evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to select candidates with favorable drug-like profiles early in the discovery process. nih.govmdpi.comijfmr.com
The table below presents molecular docking scores for several naphthoquinone derivatives against various protein targets, illustrating the use of computational methods to guide drug design.
| Compound Class | Protein Target | Docking Score (kcal/mol) | Finding | Source |
| Modified Naphthoquinones | Plk1 | -134.73 (for compound NO11) | Score is superior to reference inhibitors Poloxin and Doxorubicin. | bibliomed.org |
| Naphthoquinone Derivatives | HNSCC Hub Genes (e.g., MET, TYK2) | < -5.0 | Indicates good binding activity. | e-century.us |
| Naphthoquinone Sulfonamides | P2X7 Receptor | Similar binding energy to known antagonists | Compounds bind effectively to the allosteric site. | nih.gov |
Sustainable Synthesis and Green Chemistry Approaches for Naphthoquinone Derivatives
In line with global trends in chemical manufacturing, a significant research effort is directed towards developing sustainable and environmentally friendly methods for synthesizing naphthoquinone derivatives. These green chemistry approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to conventional methods. rsc.org
Key emerging strategies include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and improves energy efficiency. It has been successfully optimized for the synthesis of both 1,4- and 1,2-naphthoquinone derivatives, providing a greener alternative to time-consuming traditional protocols. nih.govrsc.org
Ultrasonic Irradiation: The use of ultrasound in water has been shown to be an efficient, catalyst-free, and eco-friendly method for producing naphthoquinone-fused heterocycles with high yields and short reaction times. researchgate.netthieme-connect.com
Biocatalysis and Eco-Friendly Catalysts: Enzymes like lipase (B570770) are being used as catalysts in multicomponent reactions to produce benzo[g]chromene derivatives from 2-hydroxy-1,4-naphthoquinone. thieme-connect.com Additionally, research is exploring the use of biocompatible catalysts such as amino acids and peptides, which align with green chemistry principles. researchgate.net
Greener Reagents and Solvents: A metal-free, high-yielding hydrodehydroxylation strategy has been developed using the bio-friendly reagents aqueous hydriodic acid and acetic acid to convert lawsone derivatives into 1,2- and 1,4-naphthoquinones. rsc.org The use of water as a solvent is also a key feature of many green synthesis protocols. researchgate.net
Replacing Hazardous Reagents: Efforts are being made to replace wasteful and hazardous catalysts, such as BF₃∙OEt₂ in Friedel-Crafts alkylation, with more sustainable alternatives like heterogenous magnesium and aluminum fluorides. nih.gov
These sustainable methods are not only environmentally responsible but also often lead to higher yields and simpler work-up procedures, making the synthesis of valuable naphthoquinone derivatives more efficient and economical. rsc.orgthieme-connect.com
Q & A
What are the primary applications of Potassium 1,2-naphthoquinone-4-sulphonate in analytical chemistry?
Level: Basic
Answer: this compound (K-NQS) is widely used as a chromogenic reagent in spectrophotometric assays due to its reactivity with primary and secondary amines. Key applications include:
- Quantification of amino acids in continuous-flow systems, where it forms colored adducts under alkaline conditions .
- Pharmaceutical analysis , such as determining dopamine hydrochloride, isoniazid, and phenylpropanolamine HCl via derivatization reactions .
- High-throughput kinetic assays for drugs like pentoxifylline, leveraging its rapid reaction kinetics and compatibility with microwell plate readers .
What chemical properties make K-NQS suitable as a derivatization reagent?
Level: Basic
Answer: K-NQS exhibits:
- Electrophilic reactivity at the quinone carbonyl groups, enabling nucleophilic attack by amines to form stable colored products .
- Water solubility due to the sulfonate group, facilitating homogeneous reaction conditions .
- pH-dependent reactivity , with optimal activity in alkaline media (pH 10–12), which enhances deprotonation of amine substrates .
How do reaction mechanisms between K-NQS and aliphatic amines proceed?
Level: Advanced
Answer: The reaction involves a Michael addition mechanism :
Nucleophilic attack : The amine attacks the electron-deficient quinone ring, forming a covalent bond.
Rearrangement : Intermediate enolates stabilize through resonance, leading to a colored product (λmax 400–500 nm) .
Kinetic control : Reaction rates depend on amine structure, pH, and temperature. For example, primary amines react faster than secondary amines due to steric effects .
Studies using initial rate and fixed-time methods have quantified these kinetics, showing linearity (10–120 µg/mL) and low LOD (2.5 µg/mL) .
What strategies optimize K-NQS-based methods for complex matrices?
Level: Advanced
Answer: Optimization strategies include:
- Surfactant addition (e.g., cetyltrimethylammonium bromide) to enhance sensitivity via micellar stabilization of chromophores .
- Solid-phase extraction (SPE) to isolate analytes from interfering substances, as demonstrated in urine and pharmaceutical samples .
- Flow injection analysis (FIA) to automate reagent mixing, reducing matrix effects and achieving high throughput (82 samples/hour) .
Which auxiliary reagents improve the sensitivity of K-NQS assays?
Level: Basic
Answer: Common auxiliary reagents include:
- Cationic surfactants (e.g., tetradecylbenzyldimethylammonium chloride), which lower detection limits by 30–50% via charge-transfer complexation .
- Alkaline buffers (pH 11–12) to maximize amine deprotonation and reaction efficiency .
How can researchers address interference from co-existing analytes in K-NQS methods?
Level: Advanced
Answer: Mitigation approaches involve:
- Selective derivatization : Adjusting pH or reaction time to favor target analytes over interferents .
- Membrane modification : Incorporating Nafion membranes in electrochemical sensors to exclude anionic interferents .
- Chemometric analysis : Using artificial neural networks to resolve overlapping spectral signals in multicomponent systems .
What synthetic routes are used to prepare K-NQS?
Level: Basic
Answer: K-NQS is synthesized by:
Oxidation of 1-amino-2-naphthol-4-sulfonic acid with nitric acid, yielding 1,2-naphthoquinone-4-sulfonic acid.
Salt metathesis : Treating the acid with KCl to precipitate K-NQS (17–18% yield) .
What kinetic parameters are critical for validating K-NQS-based assays?
Level: Advanced
Answer: Key validation parameters include:
- Linearity range : Typically 3–35 mg/L for FIA and 10–120 µg/mL for kinetic methods .
- Precision : Intra-day RSD ≤3.94% and inter-day RSD ≤4.5% .
- Accuracy : Recovery rates of 97.9–101.9% in pharmaceutical formulations .
How is K-NQS integrated into emerging technologies like wearable sensors?
Level: Advanced
Answer: Recent advancements include:
- In-situ derivatization : K-NQS is embedded in Nafion-modified electrodes to detect phenylalanine in sweat, enabling real-time health monitoring .
- Microfluidic systems : Coupling K-NQS with SPE cartridges for portable, low-volume analyte detection .
What are the limitations of K-NQS in spectrophotometric methods?
Level: Advanced
Answer: Limitations include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
